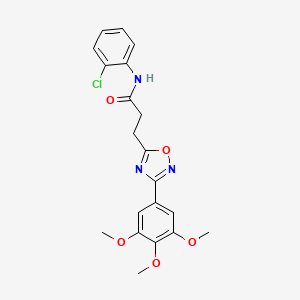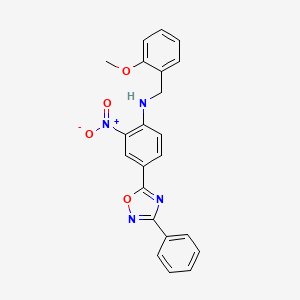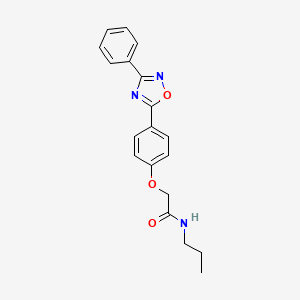
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-propylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-propylacetamide, also known as PROAC, is a chemical compound that has been extensively studied for its potential use in scientific research. PROAC is a derivative of the anti-inflammatory drug naproxen and has been shown to have a variety of biochemical and physiological effects.
作用机制
The exact mechanism of action of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-propylacetamide is not fully understood, but it is believed to act as a COX-2 inhibitor. COX-2 is an enzyme that is involved in the production of inflammatory mediators, and inhibition of this enzyme can lead to a reduction in inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, this compound has been shown to have a variety of other biochemical and physiological effects. It has been shown to have antioxidant properties, and may have potential therapeutic uses in the treatment of oxidative stress-related diseases such as Alzheimer's disease. This compound has also been shown to have antiproliferative effects, and may have potential uses in the treatment of cancer.
实验室实验的优点和局限性
One advantage of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-propylacetamide is that it is relatively easy to synthesize, and can be obtained in large quantities. However, one limitation of this compound is that it has not been extensively studied in humans, and its safety and efficacy in humans is not yet known.
未来方向
There are a number of potential future directions for research on 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-propylacetamide. One area of research that could be explored is its potential use in the treatment of inflammatory diseases such as arthritis. Another area of research could be its potential use in the treatment of oxidative stress-related diseases such as Alzheimer's disease. Additionally, further studies could be conducted to explore the antiproliferative effects of this compound and its potential uses in the treatment of cancer.
合成方法
The synthesis of 2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-propylacetamide involves the reaction of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenol with propyl bromide in the presence of potassium carbonate. The resulting product is then reacted with acetic anhydride to yield the final compound.
科学研究应用
2-(4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)-N-propylacetamide has been studied for its potential use in a variety of scientific research applications. One area of research that has been explored is its potential use as an anti-inflammatory agent. This compound has been shown to have anti-inflammatory effects in animal models of inflammation, and may have potential therapeutic uses in the treatment of inflammatory diseases such as arthritis.
属性
IUPAC Name |
2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-propylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-2-12-20-17(23)13-24-16-10-8-15(9-11-16)19-21-18(22-25-19)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMWNJWZUZPPYFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)COC1=CC=C(C=C1)C2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

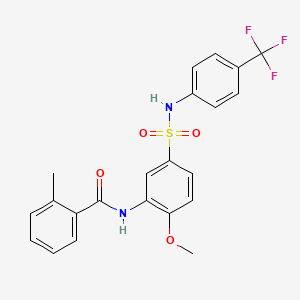


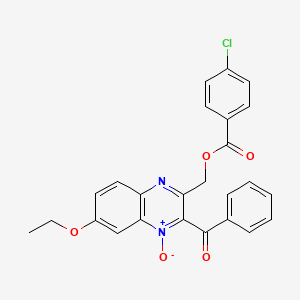

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)
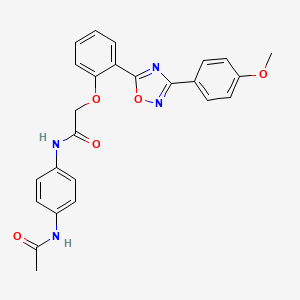
![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7703627.png)
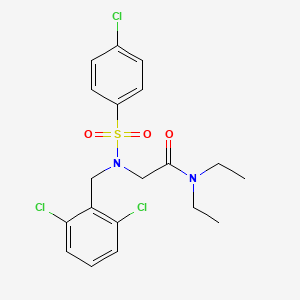

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
